3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole
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Overview
Description
3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. This reaction forms the intermediate compound, which is then reacted with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced triazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique chemical structure allows for the creation of polymers and other materials with tailored characteristics .
Mechanism of Action
The mechanism of action of 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. The triazole and oxadiazole rings play a crucial role in binding to the active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
- **3-(4-fluorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- **5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole stands out due to its unique combination of a triazole ring, a fluorophenyl group, and an oxadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C13H12FN5OS |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
3-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C13H12FN5OS/c1-8-11(18-20-17-8)7-21-13-16-15-12(19(13)2)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
LYNGKOMFLLYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CSC2=NN=C(N2C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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